5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole

Catalog No.
S764664
CAS No.
83081-29-2
M.F
C10H4F5NO
M. Wt
249.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxa...

CAS Number

83081-29-2

Product Name

5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole

IUPAC Name

5-fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)-1,3-oxazole

Molecular Formula

C10H4F5NO

Molecular Weight

249.14 g/mol

InChI

InChI=1S/C10H4F5NO/c11-6-3-1-5(2-4-6)9-16-7(8(12)17-9)10(13,14)15/h1-4H

InChI Key

ILKANBTXLJNDDC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC(=C(O2)F)C(F)(F)F)F

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(O2)F)C(F)(F)F)F

5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole is a fluorinated heterocyclic compound characterized by the presence of an oxazole ring, which contains nitrogen and oxygen in its structure. This compound features a fluorine atom at the 5-position, a para-fluorophenyl group at the 2-position, and a trifluoromethyl group at the 4-position. Its molecular formula is C10H5F4N O, and it exhibits unique chemical properties due to the presence of multiple electronegative fluorine atoms, enhancing its reactivity and potential applications in medicinal chemistry and material science.

The chemical behavior of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole can be attributed to its functional groups. The oxazole ring can undergo nucleophilic substitution reactions, particularly with strong nucleophiles due to the electron-withdrawing nature of the trifluoromethyl group. Additionally, it can participate in various reactions such as:

  • Fluorination: Utilizing hypervalent iodine reagents to introduce additional fluorine atoms.
  • Nucleophilic Addition: Reacting with amines or alcohols to form derivatives.
  • Cyclization Reactions: To create more complex heterocycles.

These reactions are critical for synthesizing derivatives that may possess enhanced biological activity or different physical properties .

The biological activity of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole has been studied in various contexts. Compounds with similar structures have shown promising results in:

  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties.
  • Anticancer Activity: Certain oxazole derivatives are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: Compounds with trifluoromethyl groups often show reduced inflammation in biological models.

While specific studies on this exact compound may be limited, its structural analogs suggest potential therapeutic applications .

The synthesis of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole can be achieved through several methods:

  • Direct Fluorination: Utilizing fluorinating agents like N-fluorobenzenesulfonimide to introduce fluorine atoms into the aromatic system.
  • Condensation Reactions: Reacting appropriate aldehydes with fluorinated amines in the presence of acid catalysts to form oxazole derivatives.
  • Catalytic Methods: Employing transition metal catalysts for more efficient synthesis routes, particularly for introducing trifluoromethyl groups.

These methods allow for the fine-tuning of the compound's properties by modifying substituents on the oxazole ring .

5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole has potential applications in various fields:

  • Pharmaceuticals: As a precursor for developing new drugs targeting bacterial infections or cancer.
  • Material Science: In creating polymers with enhanced thermal stability and chemical resistance due to its unique structure.
  • Agricultural Chemicals: As a component in pesticides or herbicides due to its biological activity against pests.

These applications highlight its versatility and importance in research and development .

Interaction studies involving 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole focus on its binding affinity with biological targets. Research indicates that compounds with similar structural features can interact effectively with enzymes or receptors, leading to:

  • Inhibition Studies: Evaluating how well the compound inhibits specific targets related to disease pathways.
  • Binding Affinity Assays: Measuring how strongly it binds to proteins involved in disease mechanisms.

Such studies are crucial for understanding its potential therapeutic roles .

Several compounds share structural similarities with 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
5-Fluoro-1,3-oxazoleContains an oxazole ringExhibits different reactivity patterns due to position of fluorine
4-TrifluoromethylphenolTrifluoromethyl group attached to phenolStrongly acidic properties compared to oxazole
2-Fluoro-5-methylthiazoleThiazole ring instead of oxazoleDifferent biological activities due to sulfur presence

These compounds highlight the uniqueness of 5-Fluoro-2-(4-fluorophenyl)-4-(trifluoromethyl)oxazole, particularly in terms of its trifluoromethyl group and specific substitution patterns that influence reactivity and biological activity .

XLogP3

3.5

Dates

Modify: 2023-08-15

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